1-(Thiazol-5-ylmethyl)piperidin-3-ol
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Overview
Description
1-(Thiazol-5-ylmethyl)piperidin-3-ol is a compound that features a thiazole ring attached to a piperidine ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-5-ylmethyl)piperidin-3-ol typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. For example, the thiazole ring can be synthesized through the cyclization of appropriate precursors, and then it can be coupled with a piperidine derivative using reagents such as alkyl halides or other suitable coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and the development of cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-5-ylmethyl)piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Thiazol-5-ylmethyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Thiazol-5-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and various pharmaceutical agents
Uniqueness
1-(Thiazol-5-ylmethyl)piperidin-3-ol is unique due to the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)piperidin-3-ol |
InChI |
InChI=1S/C9H14N2OS/c12-8-2-1-3-11(5-8)6-9-4-10-7-13-9/h4,7-8,12H,1-3,5-6H2 |
InChI Key |
WTTSLOYAPFGFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CS2)O |
Origin of Product |
United States |
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